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Compound of Interest

Compound Name: 2-(4-butylphenyl)ethan-1-amine
CAS No.: 743355-59-1
Cat. No.: B2934482

Get Quote

Executive Summary & Chemical Foundation

The 2,5-dimethoxy-4-substituted phenethylamines (the "2C-x" family) represent a canonical
scaffold in serotonergic pharmacology. While the 4-methyl (2C-D), 4-ethyl (2C-E), and 4-propyl
(2C-P) homologs exhibit high potency and full agonism at the 5-HT2A receptor, the 4-n-butyl
homolog (2C-Bu) marks a critical inflection point in the structure-activity relationship.

This guide analyzes the "Butyl Cliff," a phenomenon where steric bulk at the para-position
exceeds the volumetric capacity of the receptor's hydrophobic cleft, decoupling binding affinity (

) from functional efficacy (
).
Physicochemical Profile
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Property Value (Predicted) Significance
2-(4-butyl-2,5- )
IUPAC Name _ _ Core Ligand
dimethoxyphenyl)ethanamine
C
Formula Lipophilic Base
NO
MW 237.34 g/mol CNS Permeable
High BBB permeability; risk of
cLogP ~3.6 - 3.9 o
non-specific binding
H-Bond Donors 2 (Amine) Receptor Anchoring (D155)
~38 A

PSA

Excellent Membrane Transport

Molecular Pharmacology: The "Butyl Cliff"

The primary mechanism of action for psychoactive phenethylamines is agonism at the 5-HT

receptor. The 4-position substituent binds within a deep, hydrophobic pocket formed by
residues Vall56, Leu229, and Phe340.

The Steric Limit Hypothesis

Experimental data suggests a parabolic relationship between chain length and potency,

peaking at the propyl chain (2C-P).

o Methyl/Ethyl (2C-D, 2C-E): Fit comfortably; high efficacy.

e Propyl (2C-P): Optimal hydrophobic interaction; peak potency.

e Butyl (2C-Bu): The terminal methyl group of the butyl chain clashes with the back wall of the
binding pocket (likely Phe339/Phe340).
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Key Insight: While 2C-Bu retains affinity (it can still dock), the steric clash prevents the
conformational change required to stabilize the active receptor state (Helix 6 movement). It
functions as a partial agonist or antagonist rather than a full agonist.

Functional Selectivity (Biased Agonism)

Extending the alkyl chain increases lipophilicity, often shifting selectivity toward the 5-HT
transporter (SERT) or 5-HT

receptor.

e 5-HT

increases (lower affinity) or
drops drastically.

o SERT: Longer chains (Butyl/Amyl) begin to act as reuptake inhibitors rather than
releasers/agonists.

Synthesis & Characterization Protocol

The synthesis of 2C-Bu requires constructing the 4-butyl-2,5-dimethoxybenzaldehyde
precursor, as it is not commercially ubiquitous.

Synthetic Pathway (DOT Visualization)

Click to download full resolution via product page

Figure 1: Step-wise synthesis from 1,4-dimethoxybenzene to 2C-Bu. Colors indicate reagents
(Grey), Intermediates (Yellow), and Key Precursors/Products (Blue/Green/Red).

Detailed Methodology (Step 3: Vilsmeier-Haack)
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Note: This step is critical for introducing the carbon necessary for the amine side chain

attachment point.

Reagent Prep: In a flame-dried round-bottom flask under Argon, cool POCI

(1.2 eq) to 0°C. Dropwise add DMF (1.5 eq) to generate the Vilsmeier salt (white precipitate
forms).

Addition: Dissolve 1-butyl-2,5-dimethoxybenzene (1.0 eq) in minimal DMF and add dropwise
to the salt suspension.

Heating: Warm to 100°C for 4 hours. The solution will turn deep red/brown.

Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate buffer. Stir vigorously
for 30 minutes to hydrolyze the iminium intermediate.

Extraction: Extract with DCM (3x), wash with brine, dry over MgSO

Validation:

H-NMR should show a distinct aldehyde singlet at

~10.4 ppm.

In Vitro Profiling Protocols

To validate the "Butyl Cliff," researchers must assess both binding affinity and functional

efficacy.

Radioligand Binding Assay (5-HT )

Objective: Determine

(Affinity).[1]

e Cell Line: HEK293 stably expressing human 5-HT
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» Radioligand: [

H]-Ketanserin (Antagonist) or |

H]-DOI (Agonist). Note: Using an agonist radioligand is preferred for phenethylamines to
label the high-affinity state.

e Protocol:

[¢]

Incubate membranes with 1 nM |

H]-DOI and varying concentrations of 2C-Bu (
to
M).
o Incubate for 60 min at 37°C in Tris-HCI buffer.
o Terminate via rapid filtration over GF/B filters.

o Count radioactivity. Calculate IC

and convert to

using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux (Flip-R)
Objective: Determine

and

(Efficacy).

e Indicator: Fluo-4 AM (calcium-sensitive dye).

e Logic: 5-HT

couplesto G

, triggering 1P

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2934482?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

and intracellular Ca
release.

* Expectation: 2C-Bu will show a significantly reduced
(<40% of serotonin) compared to 2C-P (>80%), confirming partial agonism or antagonism.

Computational Modeling (SAR Logic)

The following diagram illustrates the logical flow of the Structure-Activity Relationship for the 4-
alkyl series.

4-Alkyl Chain Length

Propyl (2C-P) Methyl (2C-D) Butyl (2C-Bu)

Optimal Fit /Loose Fit

Hydrophobic Pocket Fit Steric Clash (Phe340)

Full Agonist Moderate/Low |Partial/Null (The ClIiff)

Binding Affinity (Ki) Functional Efficacy (Emax)

Click to download full resolution via product page

Figure 2: SAR Logic Flowchart demonstrating the divergence of affinity and efficacy at the butyl
substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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